molecular formula C6H8O4 B15315023 4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol

4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol

Cat. No.: B15315023
M. Wt: 144.12 g/mol
InChI Key: HBOUXBOOVUJYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol typically involves the esterification of 4-hydroxy-2-butyn-1-ol with methoxycarbonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: The major product is 4-[(Methoxycarbonyl)oxy]but-2-yn-1-one.

    Reduction: The major products are 4-[(Methoxycarbonyl)oxy]but-2-en-1-ol or 4-[(Methoxycarbonyl)oxy]butan-1-ol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol involves its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the methoxycarbonyl group can undergo hydrolysis to form carboxylic acids. The alkyne group can participate in addition reactions, making this compound versatile in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-butyn-1-ol: Lacks the methoxycarbonyl group, making it less reactive in esterification reactions.

    4-[(Methoxycarbonyl)oxy]but-2-en-1-ol: Contains an alkene instead of an alkyne, affecting its reactivity in addition reactions.

    4-[(Methoxycarbonyl)oxy]butan-1-ol: Contains an alkane instead of an alkyne, making it less reactive in reduction reactions.

Uniqueness

4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol is unique due to the presence of both a methoxycarbonyl group and an alkyne group, which provide a combination of reactivity and versatility not found in similar compounds .

Properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

4-hydroxybut-2-ynyl methyl carbonate

InChI

InChI=1S/C6H8O4/c1-9-6(8)10-5-3-2-4-7/h7H,4-5H2,1H3

InChI Key

HBOUXBOOVUJYSF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCC#CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.